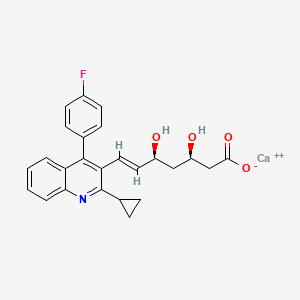

Pitavastatin (calcium salt)

Description

Contextualization within HMG-CoA Reductase Inhibitor Chemistry

Statins, including pitavastatin (B1663618), are competitive inhibitors of HMG-CoA reductase. ebmconsult.com This enzyme is crucial for cholesterol biosynthesis, specifically catalyzing the conversion of HMG-CoA to mevalonic acid, a rate-limiting step. toku-e.comnih.gov The chemical structure of pitavastatin, like other statins, contains a dihydroxyheptenoic acid side chain that is structurally similar to the HMG-CoA substrate, allowing it to bind to the active site of the HMG-CoA reductase enzyme. researchgate.net

Pitavastatin is distinguished by its unique cyclopropyl (B3062369) group on the quinoline (B57606) core structure. researchgate.net This structural feature contributes to its high potency. Research indicates that pitavastatin is a more potent inhibitor of HMG-CoA reductase compared to some other statins. chemicalbook.comchemdad.com For instance, its IC50 value (the concentration required to inhibit 50% of the enzyme's activity) for HMG-CoA reductase is reported to be 6.8 nmol/L. chemicalbook.comchemdad.com

A significant aspect of pitavastatin's chemistry is its metabolism. It is minimally metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, which is a major pathway for many other statins. wikipedia.orgresearchgate.net The primary metabolic pathway for pitavastatin is glucuronidation via UGT1A3 and UGT2B7. pom.go.idebmconsult.com This characteristic reduces the potential for drug-drug interactions compared to statins that are heavily metabolized by CYP3A4. wikipedia.orgchemicalbook.com

Evolution of Research Trajectories for Pitavastatin (Calcium Salt)

The journey of pitavastatin research began with its discovery in Japan by Nissan Chemical Industries. wikipedia.org It was subsequently developed by Kowa Pharmaceuticals. wikipedia.orgtoku-e.com Patented in 1987, it was approved for medical use in 2003. wikipedia.org Initial research focused on its primary function as a lipid-lowering agent. chemicalbook.com

Over time, research has expanded to investigate its pleiotropic effects, which are effects other than its primary lipid-lowering action. These include anti-inflammatory, antioxidant, and immunomodulatory properties. toku-e.com

A significant body of research has been dedicated to large-scale clinical studies to evaluate the efficacy and safety of pitavastatin. Notable studies include:

LIVES (Livalo® Effectiveness and Safety) study: A large-scale, long-term post-marketing surveillance study in Japan involving approximately 20,000 patients. This study provided extensive data on the long-term safety and effectiveness of pitavastatin in a real-world setting. natap.orgresearchgate.netnih.gov

JAPAN-ACS study: This study compared the effects of pitavastatin and atorvastatin (B1662188) on coronary plaque volume in patients with acute coronary syndrome. researchgate.net

REAL-CAD study: This trial evaluated the efficacy and safety of different doses of pitavastatin in patients with stable coronary artery disease, demonstrating that more intensive treatment reduced the risk of adverse cardiovascular events. archivesofmedicalscience.com

Recent research has also explored the use of pitavastatin in specific patient populations, such as individuals with HIV, due to its minimal interaction with antiretroviral therapies. oup.com Furthermore, its potential applications in oncology are being investigated, with some studies suggesting it may inhibit the growth of certain cancer cells. toku-e.com

Scope and Academic Significance of Pitavastatin (Calcium Salt) Investigations

The academic significance of pitavastatin research is multifaceted. It has contributed to a deeper understanding of lipid metabolism and the role of HMG-CoA reductase in cardiovascular disease. drugbank.com The development and study of pitavastatin have advanced the field of medicinal chemistry, particularly in the design of potent and selective enzyme inhibitors.

Investigations into pitavastatin's unique metabolic profile have highlighted the importance of considering individual metabolic pathways to minimize adverse drug interactions, a crucial aspect of personalized medicine. wikipedia.orgresearchgate.net The extensive clinical trial data has not only established its clinical utility but also provided a rich dataset for meta-analyses and systematic reviews, further solidifying the evidence base for its use. oup.commdpi.com

The exploration of pitavastatin's pleiotropic effects continues to be an active area of research, with potential implications for a range of conditions beyond hypercholesterolemia. toku-e.com These investigations underscore the compound's importance as a tool for probing various biological pathways and its potential for novel therapeutic applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H23CaFNO4+ |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+2/p-1/b12-11+;/t18-,19-;/m1./s1 |

InChI Key |

VSQHXQMFUCHGBD-NRFPMOEYSA-M |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of Pitavastatin Calcium Salt

Retrosynthetic Analysis and Key Intermediate Synthesis for Pitavastatin (B1663618) (Calcium Salt)

The synthesis of pitavastatin hinges on the strategic construction of its two main fragments: the chiral dihydroxy heptenoate side chain and the substituted quinoline (B57606) core. thieme-connect.comderpharmachemica.com A common retrosynthetic disconnection breaks the molecule at the vinyl linkage, leading to a quinoline-based phosphonium (B103445) salt or sulfone and a chiral aldehyde or lactone representing the side chain. thieme-connect.comrsc.org

Key intermediates in many synthetic routes include:

2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde : The heterocyclic core that provides the characteristic quinoline structure. rsc.org

A chiral C6 or C7 side-chain synthon : This piece contains the crucial (3R, 5S) dihydroxy stereocenters. rsc.orgjchemrev.com Examples include (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate and (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate tertiary butyl ester. derpharmachemica.comgoogle.com

Pitavastatin tert-butyl ester : A key precursor to the final calcium salt, which can be isolated as a stable crystalline solid, facilitating purification. googleapis.com

One prominent synthetic strategy involves the condensation of a quinoline-derived phosphonium salt with a chiral aldehyde side-chain via a Wittig reaction. derpharmachemica.comrsc.org However, this method can lead to the formation of the undesirable Z-isomer. thieme-connect.comderpharmachemica.com To circumvent this, alternative methods like the Julia-Kocienski olefination have been developed, offering higher stereoselectivity. thieme-connect.comresearchgate.net

A novel and efficient process involves the condensation of 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl) quinoline with (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate. derpharmachemica.com This approach, utilizing a Julia olefination, has been shown to produce the coupled intermediate with yields of 85-90% while minimizing the formation of the Z-isomer. derpharmachemica.com

Chiral Auxiliary Approaches in Pitavastatin (Calcium Salt) Synthesis

The establishment of the correct stereochemistry at the C3 and C5 positions of the heptenoate side chain is critical for the biological activity of pitavastatin. Chiral auxiliaries are often employed to guide the stereoselective synthesis of the side-chain intermediates. wikipedia.org These auxiliaries are chiral molecules that are temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. wikipedia.org

While specific examples of chiral auxiliaries used in the industrial synthesis of pitavastatin are proprietary, the general principles of their application are well-established in the synthesis of other statins. wikipedia.orgrsc.org For instance, in the synthesis of atorvastatin (B1662188), a related statin, chiral auxiliaries like (S)-2,3,4-triphenylethane-1,2-diol have been used in asymmetric aldol (B89426) reactions to establish the desired stereocenters. rsc.org A similar strategy can be envisioned for pitavastatin, where a chiral auxiliary is attached to a simpler precursor, directs a stereoselective reaction (e.g., an aldol or alkylation reaction), and is subsequently removed to yield the enantiomerically pure side-chain intermediate. wikipedia.org

Stereoselective Synthesis of Pitavastatin (Calcium Salt) Intermediates

Achieving high stereoselectivity is a paramount challenge in the synthesis of pitavastatin. Several advanced methodologies have been developed to control the formation of the desired (3R, 5S) diol and the (E)-configuration of the double bond.

Julia-Kocienski Olefination: This reaction has emerged as a superior alternative to the traditional Wittig reaction for coupling the heterocyclic core and the side chain. It offers excellent (E)-selectivity, significantly reducing the formation of the problematic (Z)-isomer. thieme-connect.comresearchgate.net One study reported an E/Z ratio of up to 300:1 using this method between a lactonized statin side-chain precursor and a sulfone derivative of the quinoline core. thieme-connect.com

Diastereoselective Bismuth-Catalyzed Hemiacetal/Oxa-Michael Addition: A convergent synthesis of the pitavastatin C7 side chain has been described, starting from commercially available (S)-epichlorohydrin. rsc.org A key step in this route is a diastereoselective bismuth-promoted two-component hemiacetal/oxa-Michael addition reaction. This reaction establishes the 1,3-syn-diol acetal (B89532) motif with excellent stereocontrol. rsc.org

Asymmetric Hydrogenation: Asymmetric hydrogenation using a chiral catalyst offers a direct method to produce chiral alcohols from non-chiral ketones. google.com In the context of pitavastatin synthesis, this can be applied to create the chiral hydroxyl groups in the side chain with high enantioselectivity. google.com

Green Chemistry Principles in Pitavastatin (Calcium Salt) Synthesis

The large-scale production of pharmaceuticals like pitavastatin necessitates the adoption of green chemistry principles to minimize environmental impact and improve process efficiency.

Catalyst Development for Environmentally Benign Pitavastatin (Calcium Salt) Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In pitavastatin synthesis, research has focused on replacing stoichiometric reagents with catalytic alternatives.

Biocatalysis: Enzymes offer high selectivity and operate under mild, aqueous conditions, making them attractive green catalysts. rsc.orgresearchgate.net For example, ketoreductases (KREDs) can be used for the stereoselective reduction of a ketone to produce the chiral hydroxyl group in the statin side chain. rsc.orgresearchgate.net Halohydrin dehalogenases (HHDHs) have also been employed in the synthesis of statin intermediates. rsc.orgresearchgate.net While specific applications in pitavastatin synthesis are less documented in publicly available literature, the successful use of these enzymes in atorvastatin synthesis points to their potential. rsc.org

Organocatalysis: Small organic molecules can also act as catalysts, avoiding the use of potentially toxic metals. While not extensively detailed for pitavastatin, organocatalytic methods are a growing area of interest in pharmaceutical synthesis.

Palladium Catalysis: Suzuki-Miyaura coupling, a palladium-catalyzed reaction, has been utilized in some synthetic routes to form the carbon-carbon bond between the quinoline core and the fluorophenyl group. rsc.org

Solvent Minimization and Alternative Media in Pitavastatin (Calcium Salt) Synthesis

Traditional organic solvents often pose environmental and safety hazards. Green chemistry encourages the use of safer alternatives and the minimization of solvent use altogether.

Aqueous Media: Conducting reactions in water is a key goal of green chemistry. Some steps in pitavastatin synthesis, particularly those involving enzymatic catalysis, can be performed in aqueous environments. researchgate.net The final precipitation of pitavastatin calcium is also carried out in an aqueous solution. google.com

Solvent-Free Synthesis (Mechanochemistry): A recent groundbreaking development is the total mechanochemical synthesis of a key pitavastatin intermediate, (2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde). rsc.org This method uses mechanical force (e.g., ball milling or extrusion) to drive chemical reactions in the absence of a solvent, offering significant environmental benefits. rsc.orgacs.org The process involves a three-step sequence of Suzuki-Miyaura coupling, Minisci C-H alkylation, and oxidation Heck coupling, all performed under solvent-free or minimal-solvent conditions. rsc.org

Novel Synthetic Routes and Process Intensification for Pitavastatin (Calcium Salt)

Continuous innovation in synthetic chemistry aims to shorten reaction sequences, improve yields, and enhance process efficiency.

Convergent Synthesis: Many modern syntheses of pitavastatin employ a convergent approach, where the two major fragments (the quinoline core and the side chain) are synthesized separately and then joined together late in the sequence. rsc.orgresearchgate.net This strategy is generally more efficient than a linear synthesis where the molecule is built step-by-step.

One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure without isolating intermediates can significantly improve efficiency by reducing workup steps and solvent usage. A concise synthesis of pitavastatin calcium has been reported that involves a highly stereoselective Wittig olefination followed by a one-pot deprotection, hydrolysis, and cation exchange to yield the final product. researchgate.net

Process Intensification with Flow Chemistry: Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for higher throughput. researchgate.net The application of flow photochemistry has been demonstrated in the synthesis of a precursor for rosuvastatin, another super-statin, significantly increasing productivity and product purity. researchgate.net Similar principles could be applied to the synthesis of pitavastatin intermediates.

Table 1: Comparison of Key Olefination Methods in Pitavastatin Synthesis

| Reaction | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Wittig Reaction | Utilizes a phosphonium ylide to form a C=C double bond. | Well-established, versatile. | Often produces a mixture of E/Z isomers, leading to purification challenges and lower yields of the desired E-isomer. thieme-connect.comderpharmachemica.com |

| Julia-Kocienski Olefination | Involves the reaction of a sulfone with an aldehyde or ketone. | Highly stereoselective for the E-isomer, resulting in higher purity and yield. thieme-connect.comresearchgate.net | May require the use of strong bases. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Pitavastatin |

| Pitavastatin calcium salt |

| Atorvastatin |

| Rosuvastatin |

| (S)-epichlorohydrin |

| 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde |

| (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate |

| (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate tertiary butyl ester |

| Pitavastatin tert-butyl ester |

| 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl) quinoline |

| (S)-2,3,4-triphenylethane-1,2-diol |

Flow Chemistry Applications in Pitavastatin (Calcium Salt) Synthesis

The synthesis of complex active pharmaceutical ingredients (APIs) like pitavastatin is increasingly benefiting from the adoption of flow chemistry. This technology utilizes continuously flowing streams in microreactors or larger tube reactors, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher selectivity, and straightforward scalability. researchgate.netacs.org

Recent research has demonstrated the application of mechanochemistry and continuous-flow extrusion for the green synthesis of a pivotal pitavastatin intermediate, (2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde). rsc.org This approach avoids the environmental issues associated with conventional solvent-heavy methods. The process involves a three-step mechanochemical route that was successfully scaled up using twin-screw extruder (TSE) technology, a form of reactive extrusion recognized for its sustainability and scalability. rsc.org

While specific end-to-end flow syntheses of pitavastatin calcium are not widely published, related processes for other statins highlight the potential. For instance, a flow photochemical bromination of a 5-methyl-substituted pyrimidine, a precursor for rosuvastatin, demonstrated a marked increase in productivity and purity compared to batch synthesis. researchgate.net Reaction times were reduced from hours to minutes, with significantly lower levels of side products. researchgate.net Such methodologies, particularly those involving hazardous intermediates or precise reaction control, are directly applicable to the synthesis of pitavastatin's complex heterocyclic core and side chain.

The advantages of flow chemistry in pharmaceutical synthesis are summarized in the table below.

| Feature | Batch Processing | Flow Chemistry | Benefit for Pitavastatin Synthesis |

| Reaction Time | Hours to days | Seconds to minutes acs.org | Increased throughput and efficiency. |

| Scalability | Complex and non-linear | Straightforward by running longer or using parallel reactors researchgate.net | Faster transition from laboratory to industrial scale. |

| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time acs.org | Safer handling of reactive intermediates in multi-step synthesis. |

| Purity & Selectivity | Prone to side reactions and impurities | Superior temperature and mixing control leads to higher selectivity researchgate.netacs.org | Reduced levels of isomeric impurities (e.g., Z-isomer), simplifying purification. allfordrugs.com |

| Energy Consumption | High energy demand for heating/cooling large vessels | Efficient heat exchange reduces energy consumption | More sustainable and cost-effective manufacturing. rsc.org |

Continuous Manufacturing Strategies for Pitavastatin (Calcium Salt)

Continuous manufacturing extends the principles of flow chemistry to encompass the entire production process, from synthesis to final product formulation. For pitavastatin calcium, this involves integrating multiple synthetic steps with continuous workup, purification, crystallization, and drying operations. The goal is to create a seamless, uninterrupted production line that enhances efficiency, consistency, and product quality.

A key challenge in pitavastatin synthesis is controlling the formation of process-related impurities and achieving the desired polymorphic form of the final calcium salt. medcraveonline.com Continuous manufacturing offers precise control over critical process parameters, which is essential for managing these aspects. For example, continuous crystallization can be used to consistently produce a specific crystalline form, such as the stable Form A, by maintaining tight control over temperature, solvent composition, and residence time. allfordrugs.comgoogle.com

Recent advancements include the use of continuous-flow extrusion to produce key intermediates of pitavastatin, demonstrating scalability at the gram-scale level. rsc.org This mechanochemical approach reduces solvent use and improves reaction efficiency. rsc.org Following the synthesis, downstream processes like the conversion of the pitavastatin ester to its calcium salt can also be performed continuously. This typically involves hydrolysis under controlled pH, followed by salt formation and precipitation. wipo.intgoogle.com Implementing this in a continuous setup can minimize the formation of lactone impurities by reducing residence time at adverse pH conditions. google.com

Table of Continuous Manufacturing Steps for Pitavastatin Calcium:

| Manufacturing Stage | Continuous Process Technology | Key Controlled Parameters | Expected Outcome |

|---|---|---|---|

| Intermediate Synthesis | Flow Reactors / Twin-Screw Extrusion rsc.org | Temperature, Pressure, Residence Time, Stoichiometry | High-yield, high-purity (2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl) moiety. rsc.org |

| Side-Chain Coupling | Continuous Stirred-Tank Reactors (CSTRs) / Flow Reactors | Temperature, Base Concentration, Residence Time | High stereoselectivity (E-isomer), minimizing Z-isomer impurity. derpharmachemica.comresearchgate.net |

| Deprotection & Hydrolysis | Flow Reactors with In-line Acid/Base Quenching | pH, Temperature, Water Content | Controlled hydrolysis of ester protecting groups, minimizing lactone formation. allfordrugs.comgoogle.com |

| Salt Formation & Crystallization | Continuous Crystallizers (e.g., MSMPR) | pH, Temperature, Supersaturation, Solvent Ratio, Calcium Source Addition Rate google.comgoogle.com | Consistent production of the desired polymorphic form (e.g., Form A, Form K) with controlled water content. medcraveonline.comgoogle.com |

| Drying | Continuous Fluid Bed Dryer | Temperature, Airflow, Residence Time | Stable final API with specified residual moisture content. |

Chemical Modifications and Analog Design of Pitavastatin Scaffolds

Structure-Activity Relationship (SAR) Studies of Pitavastatin (Calcium Salt) Analogs (Chemical Perspective)

The therapeutic activity of pitavastatin is intrinsically linked to its specific chemical structure, which has been optimized for high-affinity binding to the HMG-CoA reductase enzyme. SAR studies reveal the critical contributions of each part of the molecule. nih.gov

The molecule can be broadly divided into the dihydroxyheptenoate side chain and the heterocyclic quinoline core. vulcanchem.comqeios.com

Dihydroxyheptenoate Side Chain: This portion mimics the endogenous substrate, HMG-CoA. The (3R, 5S) stereochemistry of the hydroxyl groups and the (E)-configuration of the C6-C7 double bond are essential for inhibitory activity. researchgate.netqeios.com Z-isomeric analogues show significantly weaker or no inhibitory activity, demonstrating the rigid conformational requirement for binding to the enzyme's active site. researchgate.net The terminal carboxylic acid is crucial for forming ionic interactions with key amino acid residues in the enzyme.

Quinoline Core: The large, hydrophobic quinoline ring system provides extensive hydrophobic interactions within the active site. vulcanchem.com The cyclopropyl (B3062369) group at the C2 position is a distinctive feature that contributes to the compound's high potency.

Fluorophenyl Group: The 4-fluorophenyl group at the C4 position of the quinoline ring is involved in additional polar and hydrophobic interactions, which enhance binding affinity compared to an unsubstituted phenyl ring. mdpi.comnih.gov

Modifications to these key structural elements generally lead to a decrease in activity, underscoring the highly optimized nature of the pitavastatin scaffold.

Table of SAR Findings for Pitavastatin Analogs:

| Structural Modification | Position | Effect on Activity (HMG-CoA Reductase Inhibition) | Rationale |

|---|---|---|---|

| Z-isomerization of double bond | C6-C7 Side Chain | Drastic reduction or loss of activity researchgate.net | Incorrect spatial orientation of the dihydroxy acid moiety for enzyme binding. researchgate.net |

| Removal of Fluorine | 4-position of Phenyl Ring | Reduced potency | Loss of favorable polar interactions with the enzyme. mdpi.comnih.gov |

| Removal of Cyclopropyl Group | 2-position of Quinoline Ring | Significant reduction in potency | Loss of specific hydrophobic interactions that enhance binding affinity. |

| Esterification of Carboxylic Acid | Side Chain | Inactive (acts as prodrug) | The free carboxylate is required for ionic bonding in the active site. The ester must be hydrolyzed to the active form. scielo.br |

| Lactonization | Side Chain | Inactive (acts as prodrug) drugbank.com | The closed lactone ring cannot mimic the open-chain substrate; requires in-vivo hydrolysis. nih.govdrugbank.com |

Prodrug Strategies for Pitavastatin (Calcium Salt) Precursors

A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation. nih.govijpsjournal.com This strategy is often used to overcome poor solubility, permeability, or stability. nih.govijpsjournal.com

For pitavastatin, the most relevant example of a prodrug concept is its lactone metabolite. Pitavastatin is principally metabolized via glucuronidation to form an ester-type glucuronide, which then readily converts to the inactive pitavastatin lactone. drugbank.com This lactone can be considered a reversible prodrug, as it can be hydrolyzed back to the active open-chain hydroxy acid form in the body. This is analogous to lovastatin (B1675250) and simvastatin (B1681759), which are administered as inactive lactone prodrugs and are hydrolyzed in vivo to their active forms. ijpsjournal.com

From a synthetic and drug design perspective, precursors to pitavastatin can be intentionally designed as prodrugs. The primary targets for chemical modification are the carboxylic acid and the two hydroxyl groups on the side chain.

Ester Prodrugs: The carboxylic acid moiety can be esterified to mask its polarity, thereby increasing lipophilicity and potentially enhancing membrane permeability. scielo.br Simple alkyl esters (e.g., ethyl ester) or more complex esters designed for specific enzyme targeting could be synthesized. These would require in vivo hydrolysis by esterase enzymes to release the active pitavastatin acid. scielo.brnih.gov

Carbonate/Carbamate Prodrugs: The hydroxyl groups at the C3 and C5 positions could be masked as carbonates or carbamates. This would also increase lipophilicity and could be used to protect the hydroxyl groups during synthesis or to modulate the drug's pharmacokinetic profile.

Table of Potential Prodrug Strategies for Pitavastatin Precursors:

| Prodrug Type | Modified Functional Group | Linkage | Potential Advantage | Activation Mechanism |

|---|---|---|---|---|

| Ester Prodrug | Carboxylic Acid | Ester | Improved permeability and oral absorption scielo.br | Hydrolysis by esterases scielo.br |

| Lactone | Carboxylic Acid & 5-Hydroxyl | Ester (intramolecular) | Increased lipophilicity, metabolic intermediate drugbank.com | Hydrolysis by paraoxonases/esterases |

| Acyloxyalkyl Ester | Carboxylic Acid | Acyloxyalkyl | Improved solubility and stability | Enzymatic hydrolysis |

| Carbonate Prodrug | 3- or 5-Hydroxyl | Carbonate | Masking polar groups to increase lipophilicity | Hydrolysis by esterases |

Isosteric Replacements in Pitavastatin (Calcium Salt) Derivatives

Isosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical and/or chemical properties, with the goal of modulating the compound's biological activity, metabolic stability, or physicochemical characteristics. acs.org

Several theoretical isosteric replacements could be applied to the pitavastatin scaffold to generate novel analogs:

Carboxylic Acid Isosteres: The carboxylic acid group is a primary site for metabolism and can limit oral bioavailability. A common isosteric replacement is the tetrazole ring. google.com A tetrazole group is acidic like a carboxylic acid but is generally more resistant to metabolic degradation. Replacing the carboxylate of pitavastatin with a 5-substituted-1H-tetrazole could yield an analog with improved metabolic stability and a similar ability to form key interactions at the active site. google.com

Fluorine Isosteres: The fluorine atom on the phenyl ring could be replaced by other small, electronegative groups such as a hydroxyl (-OH) or cyano (-CN) group, or another halogen like chlorine (-Cl). These changes would alter the electronic properties of the phenyl ring and could modify its interaction with the enzyme, potentially affecting potency and selectivity. mdpi.com

Scaffold Hopping (Quinoline Ring Isosteres): The 2-cyclopropyl-4-phenylquinoline core could be replaced by other heterocyclic systems that maintain a similar three-dimensional arrangement of the key interacting groups (the cyclopropyl and fluorophenyl moieties). This "scaffold hopping" approach could lead to analogs with different physical properties or intellectual property profiles. Examples of potential isosteric scaffolds include indole, pyrrole, or pyridine (B92270) rings, which are found in other statins like fluvastatin, atorvastatin, and rosuvastatin, respectively. mdpi.comnih.gov

Table of Potential Isosteric Replacements in Pitavastatin Derivatives:

| Original Group | Isosteric Replacement | Potential Impact | Rationale |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole Ring (-CN4H) | Improved metabolic stability; maintained acidity google.com | Tetrazole is a well-established, metabolically robust bioisostere for carboxylic acid. google.com |

| Fluorine (-F) | Chlorine (-Cl), Cyano (-CN) | Altered electronic properties and binding affinity | Modulating the polarity and hydrogen bonding capacity of the phenyl ring substituent. mdpi.com |

| Quinoline Ring | Indole, Pyrimidine, or Pyrrole Ring | Altered ADME properties, novel chemical space mdpi.comnih.gov | Exploring different core scaffolds while preserving key pharmacophore features. rjptonline.org |

| Ether Linkage (in side chain) | Thioether (-S-), Amine (-NH-) | Modified bond angles and lipophilicity | Exploring changes in the geometry and polarity of the side chain linker. |

Molecular and Cellular Pharmacological Mechanisms of Pitavastatin Calcium Salt

HMG-CoA Reductase Inhibition Kinetics and Binding Dynamics of Pitavastatin (B1663618) (Calcium Salt)

Pitavastatin exhibits potent and competitive inhibition of HMG-CoA reductase. medcentral.comdrugbank.com Its affinity for the enzyme is significantly higher than that of the natural substrate, HMG-CoA. qeios.com Studies have shown that pitavastatin's inhibitory activity, measured by its half-maximal inhibitory concentration (IC50), is in the nanomolar range, indicating a strong binding to the enzyme. qeios.commedchemexpress.com For instance, in HepG2 cells, pitavastatin calcium inhibits cholesterol synthesis from acetic acid with an IC50 of 5.8 nM. medchemexpress.com Another study reported a Ki value of 1.7 nM. rndsystems.com The binding of statins like pitavastatin to HMG-CoA reductase is reversible. helsinki.fi

The inhibitory potency of pitavastatin has been compared to other statins. It has been shown to be more potent than simvastatin (B1681759) and pravastatin (B1207561) in inhibiting HMG-CoA reductase. qeios.com

Table 1: Inhibitory Potency of Pitavastatin and Other Statins on HMG-CoA Reductase

| Statin | IC50 (nM) |

| Pitavastatin | 6.8 qeios.com |

| Simvastatin | 16.32 (calculated from 2.4 times less effective than pitavastatin) qeios.com |

| Pravastatin | 46.24 (calculated from 6.8 times less effective than pitavastatin) qeios.com |

Note: The IC50 values are based on the provided source and may vary depending on the experimental conditions.

The molecular structure of pitavastatin, like other statins, includes a dihydroxy heptanoic acid side chain that mimics the structure of the natural substrate, HMG-CoA. qeios.com This structural similarity allows it to bind to the active site of HMG-CoA reductase. qeios.com The binding of pitavastatin involves specific interactions, including hydrogen bonding and hydrophobic contacts, which stabilize the enzyme-inhibitor complex. scbt.com The hydrophobic portion of the pitavastatin molecule also plays a crucial role in its binding affinity. biorxiv.org

The binding of pitavastatin to HMG-CoA reductase is a competitive inhibition, meaning it competes with the natural substrate, HMG-CoA, for the same active site. medcentral.comdrugbank.comhelsinki.fi This competition effectively blocks the substrate from binding and thus halts the cholesterol synthesis pathway. qeios.com

The binding of a statin to the active site of HMG-CoA reductase can induce conformational changes in the enzyme. These changes can further enhance the binding affinity and inhibitory effect of the drug. While specific details on the conformational changes induced solely by pitavastatin (calcium salt) are not extensively detailed in the provided search results, it is a known mechanism for statins in general. The interaction of the inhibitor with the enzyme's active site alters its shape, which in turn affects its catalytic efficiency. scbt.com

Enzyme-Substrate Interactions of Pitavastatin (Calcium Salt)

Pleiotropic Mechanisms of Pitavastatin (Calcium Salt) Beyond HMG-CoA Reductase Inhibition (In Vitro/Pre-clinical Cellular Models)

Pitavastatin has been shown to influence the Rho/Rac GTPase signaling pathway. It can induce the inhibition of the Rho-signaling pathway. selleckchem.com This inhibition is significant because the Rho family of small GTPases plays a critical role in various cellular processes, including cell migration, proliferation, and inflammation. By modulating this pathway, pitavastatin can deter the progression of atherosclerosis by inhibiting the migration and proliferation of vascular smooth muscle cells. selleckchem.com

Research indicates that pitavastatin can improve cardiac function, and this is associated with its ability to modulate endothelial nitric oxide synthase (eNOS). rndsystems.com eNOS is an enzyme that produces nitric oxide (NO), a key molecule in maintaining vascular health. NO helps to relax blood vessels, inhibit platelet aggregation, and reduce inflammation. The activation of eNOS by pitavastatin contributes to its positive effects on the cardiovascular system.

Pitavastatin has demonstrated anti-inflammatory properties in cell culture studies. medchemexpress.com The inhibition of HMG-CoA reductase leads to a reduction in the synthesis of isoprenoids, which are important for the function of various pro-inflammatory signaling molecules. By depleting these isoprenoids, pitavastatin can interfere with inflammatory pathways. These anti-inflammatory effects are part of the broader pleiotropic effects of statins that contribute to their therapeutic benefits in cardiovascular diseases. selleckchem.com

Antioxidant Mechanisms of Pitavastatin (Calcium Salt) at the Cellular Level

Pitavastatin exerts notable antioxidant effects at the cellular level, contributing to its vasculoprotective properties beyond lipid-lowering. drugbank.com These mechanisms primarily involve the modulation of enzymatic systems responsible for producing and scavenging reactive oxygen species (ROS).

One of the key mechanisms is the inhibition of NADPH oxidase, a major source of superoxide (B77818) anions in vascular cells. nih.govahajournals.org Pitavastatin has been shown to inhibit the activity of NADPH oxidase, thereby reducing the production of ROS. nih.gov For instance, in a rat model of insulin (B600854) resistance, pitavastatin therapy was found to reduce vasoconstriction by inhibiting NADPH oxidase activity. nih.gov Furthermore, studies have demonstrated that atorvastatin (B1662188), another statin, downregulates the mRNA expression of the NADPH oxidase subunit nox1 and inhibits the membrane translocation of rac1 GTPase, a crucial component for activating NADPH oxidase. ahajournals.org These effects on NADPH oxidase are linked to the inhibition of the mevalonate (B85504) pathway. ahajournals.org

Pitavastatin also influences the production of nitric oxide (NO), a key molecule in maintaining endothelial function. It increases the production of endothelial nitric oxide synthase (eNOS). nih.gov This leads to increased NO bioavailability, which has vasodilatory and anti-atherosclerotic effects. nih.gov Moreover, pitavastatin can inhibit the formation of reactive oxygen species and increase plasma concentrations of urocortin, which is produced in endothelial cells and has antioxidant properties. nih.gov

Research in hypercholesterolemic rabbits and genetically obese rats has confirmed that pitavastatin reduces oxidative stress, as evidenced by decreased levels of reactive oxygen species and NADPH oxidase activity. nih.gov In patients with type 2 diabetes, treatment with pitavastatin led to decreased measures of oxidative stress. nih.gov

Anti-apoptotic and Anti-cancer Mechanisms of Pitavastatin (Calcium Salt) (Cellular/Molecular)

Pitavastatin exhibits complex and context-dependent effects on apoptosis, demonstrating pro-apoptotic activity in cancer cells while potentially having anti-apoptotic effects in other cell types. This dual functionality underscores its therapeutic potential in oncology.

Pro-apoptotic Mechanisms in Cancer Cells:

In various cancer cell lines, pitavastatin has been shown to induce apoptosis through multiple molecular pathways. mdpi.comspandidos-publications.comhu.edu.jo A primary mechanism involves the intrinsic apoptotic pathway, characterized by changes in the B-cell lymphoma 2 (Bcl-2) family of proteins. Pitavastatin treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.comspandidos-publications.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. spandidos-publications.com

The release of cytochrome c triggers the activation of the caspase cascade. Specifically, pitavastatin has been shown to activate caspase-9, the initiator caspase of the intrinsic pathway, and subsequently, the executioner caspases, caspase-3 and caspase-7. spandidos-publications.comhu.edu.jo Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical features of apoptosis. mdpi.comresearchgate.net

Furthermore, pitavastatin can induce cell cycle arrest, often at the G1 or G2/M phase, which can precede apoptosis. mdpi.comspandidos-publications.com This cell cycle arrest is associated with the upregulation of cell cycle inhibitors like p21 and p27KIP1. mdpi.comhu.edu.jo The induction of p53 has also been observed, which can, in turn, promote apoptosis and cell cycle arrest. hu.edu.jo

Pitavastatin's anticancer effects are also mediated through the inhibition of key survival signaling pathways, such as the PI3K/AKT and MAPK (JNK, p38, and ERK1/2) pathways. mdpi.comnih.gov By suppressing these pathways, pitavastatin can inhibit cancer cell proliferation, migration, and survival. mdpi.com

Table 1: Pro-apoptotic Effects of Pitavastatin in Cancer Cells

| Cell Line | Concentration (µM) | Observed Effects |

|---|---|---|

| Ca Ski, HeLa, C-33 A (Cervical Cancer) | 5 and 10 | Increased nuclear condensation and fragmentation, increased percentage of apoptotic cells, activation of PARP, Bax, and cleaved caspase-3, inactivation of Bcl-2, increased mitochondrial membrane depolarization. mdpi.com |

| A375, WM115 (Melanoma) | Not specified | Synergistic cell death with dacarbazine, G1 cell cycle arrest, diminished Bcl-2 protein levels, increased cytosolic cytochrome c, and active caspase-9 and caspase-3 levels. spandidos-publications.com |

Anti-apoptotic Mechanisms:

In non-cancerous cells, particularly in the context of cardiovascular disease, the pleiotropic effects of statins can be anti-apoptotic. By improving endothelial function, reducing oxidative stress, and exerting anti-inflammatory effects, pitavastatin can help protect vascular cells from apoptosis, a key process in the development of atherosclerosis. However, the direct anti-apoptotic molecular mechanisms in non-cancerous cells are less extensively characterized compared to its pro-apoptotic effects in cancer.

Receptor and Transporter Interactions of Pitavastatin (Calcium Salt)

The pharmacokinetics and cellular disposition of pitavastatin are significantly influenced by its interactions with various drug transporters, particularly the Organic Anion Transporting Polypeptides (OATPs). pharmacytimes.com

Organic Anion Transporting Polypeptide (OATP) Interactions with Pitavastatin (Calcium Salt) (Mechanistic)

Pitavastatin is a substrate for several OATP transporters, which are primarily expressed on the sinusoidal membrane of hepatocytes and mediate the uptake of drugs and endogenous compounds from the blood into the liver. pharmacytimes.comnih.govnatap.org This active transport is a critical step for its therapeutic action, as the liver is the primary site of cholesterol synthesis and statin activity. drugbank.com

The key OATPs involved in the hepatic uptake of pitavastatin are OATP1B1, OATP1B3, and OATP2B1. nih.gov In vitro studies have confirmed that pitavastatin is transported by these polypeptides. nih.gov The interaction with OATP1B1 is particularly significant and has been extensively studied. nih.gov Genetic polymorphisms in the SLCO1B1 gene, which encodes OATP1B1, can markedly affect the pharmacokinetics of pitavastatin.

The mechanism of interaction involves the binding of pitavastatin to the transporter protein, followed by its translocation across the cell membrane into the hepatocyte. This process is saturable and can be inhibited by other drugs that are also substrates or inhibitors of OATPs, leading to potential drug-drug interactions. nih.govresearchgate.net For example, the potent OATP1B inhibitor rifampicin (B610482) significantly increases the plasma concentration of pitavastatin by blocking its hepatic uptake. nih.gov

Table 2: In Vitro Inhibition of Pitavastatin and Rosuvastatin Uptake by Rifampicin

| System | IC50 (µM) for Pitavastatin | IC50 (µM) for Rosuvastatin |

|---|---|---|

| Human Hepatocytes | 1.2–2.2 | 1.2–2.2 |

| OATP1B1-transfected cells | 1.1–1.6 | 1.1–1.6 |

| OATP1B3-transfected cells | 0.3–0.5 | 0.3–0.5 |

Data from a study comparing the inhibitory effect of rifampicin on the uptake of pitavastatin and rosuvastatin. nih.gov

Other Membrane Transporter Binding Studies of Pitavastatin (Calcium Salt)

Besides OATPs, pitavastatin has been investigated for its interaction with other membrane transporters, although its affinity for these is generally lower or less clinically significant compared to OATPs.

Studies have shown that pitavastatin has low or minimal activity with the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp, also known as MDR1). nih.gov Similarly, transport activity in vesicles containing Multidrug Resistance-associated Protein 2 (MRP2) was either not observed or too low to be reliably determined. nih.gov While some reports suggest pitavastatin may be a substrate for NTCP, MDR1 P-gp, and MRP2 in certain experimental systems, its primary and most clinically relevant interactions are with the OATP family of transporters. nih.gov

In HepG2 cells, a human liver cancer cell line, pitavastatin was found to increase the mRNA expression of the ATP-binding cassette transporter ABCA1, which is involved in cholesterol efflux. natap.orgmedscape.com This effect was dependent on the inhibition of HMG-CoA reductase. medscape.com

Cellular Uptake and Intracellular Distribution of Pitavastatin (Calcium Salt)

Mechanisms of Cellular Permeation for Pitavastatin (Calcium Salt)

The cellular entry of pitavastatin is a multifaceted process involving both passive diffusion and active transport, with the latter being predominant in hepatocytes.

As a lipophilic molecule, pitavastatin can passively diffuse across the plasma membrane into cells. researchgate.net However, its efficient uptake into the liver, the primary target organ, is largely mediated by active transport systems. natap.org The main active transporters responsible for the hepatic uptake of pitavastatin are members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, and to a lesser extent, OATP2B1. pharmacytimes.comnih.gov This transporter-mediated uptake is crucial for achieving therapeutic concentrations of the drug within hepatocytes. pharmacytimes.com

Once inside the cell, the distribution of pitavastatin is not uniform. Studies using nanoparticle-mediated delivery systems have provided insights into its intracellular localization. For instance, pitavastatin-loaded nanoparticles have been shown to be taken up by endothelial progenitor cells and macrophages. spandidos-publications.comresearchgate.net In human umbilical vein endothelial cells (HUVECs), the uptake of nanoparticles was found to be partially mediated by clathrin-mediated endocytosis. ahajournals.org This suggests that endocytic pathways can also contribute to the cellular uptake of pitavastatin, particularly when formulated in drug delivery systems. ahajournals.org

The intracellular distribution appears to involve localization within the cytoplasm. researchgate.net The lipophilicity of pitavastatin facilitates its entry into cells and may contribute to a longer half-life within the cell, potentially enhancing its therapeutic effects. researchgate.net

Subcellular Localization Studies of Pitavastatin (Calcium Salt)

The therapeutic efficacy of pitavastatin is intrinsically linked to its accumulation and localization within specific cells and subcellular compartments. Research has primarily focused on the liver, the principal site of cholesterol synthesis and the primary target for HMG-CoA reductase inhibitors. drugbank.comnih.gov The selective distribution of pitavastatin to hepatocytes is a key feature, governed by a sophisticated interplay of transporter proteins on the cell membrane that mediate its uptake and efflux. nih.govhelsinki.fi

Studies in rat hepatocytes revealed that the uptake of pitavastatin is a carrier-mediated process. nih.gov This process is largely independent of sodium ions and involves an energy-dependent system. nih.gov The primary localization of pitavastatin's action is the liver, where it competitively inhibits HMG-CoA reductase. drugbank.comnih.gov This inhibition reduces the hepatic cholesterol pool, which in turn stimulates the upregulation of low-density lipoprotein (LDL) receptors on the hepatocyte surface, enhancing the clearance of LDL-cholesterol from circulation. drugbank.comnih.gov

The entry of pitavastatin into human hepatocytes is predominantly managed by specific solute carrier (SLC) transporters located on the sinusoidal membrane (the cell surface facing the blood). helsinki.finih.gov The most significant of these are the organic anion-transporting polypeptides OATP1B1 (encoded by the SLCO1B1 gene and also known as OATP2) and OATP1B3 (encoded by the SLCO1B3 gene and also known as OATP8). capes.gov.brsci-hub.se Research has consistently identified OATP1B1 as the most critical transporter for the hepatic uptake of pitavastatin in humans. nih.govcapes.gov.br While OATP1B3 also contributes, its role is considered secondary to OATP1B1. capes.gov.br Other transporters, such as OATP2B1 and the Na+-taurocholate co-transporting polypeptide (NTCP), are thought to have only a minor role in its hepatic uptake. nih.govsci-hub.se

Once inside the hepatocyte, pitavastatin can be subject to efflux back into the sinusoidal blood or into the bile for elimination. This process is mediated by ATP-binding cassette (ABC) transporters. Efflux transporters identified as handling pitavastatin include the Breast Cancer Resistance Protein (BCRP, or ABCG2) and Multidrug Resistance Protein 2 (MRP2, or ABCC2). helsinki.finih.gov BCRP, in particular, is considered to play a significant role in the biliary excretion of pitavastatin. sci-hub.se

While the liver is the main site of action, the initial absorption occurs in the small intestine. qeios.com Studies using Caco-2 cells, a model for the intestinal epithelium, have shown that the transporter OATP2B1 contributes to pitavastatin uptake. researchgate.net However, the expression of this transporter is significantly lower in the human jejunum compared to the Caco-2 cell line. researchgate.net This suggests that in the human intestine, passive transcellular diffusion is likely the dominant mechanism for pitavastatin absorption, rather than active transport. researchgate.net

In the bloodstream, pitavastatin is extensively bound to plasma proteins, primarily albumin and alpha 1-acid glycoprotein (B1211001), with over 99% of the drug being protein-bound. drugbank.com This high degree of protein binding influences its distribution and availability for uptake into tissues.

Table 1: Transporters Involved in Pitavastatin Subcellular Localization

| Transporter | Gene | Location | Function | Significance in Pitavastatin Localization |

| OATP1B1 (OATP2) | SLCO1B1 | Sinusoidal membrane of hepatocytes | Influx (Uptake from blood) | Predominant transporter for hepatic uptake. nih.govcapes.gov.br |

| OATP1B3 (OATP8) | SLCO1B3 | Sinusoidal membrane of hepatocytes | Influx (Uptake from blood) | Contributes to hepatic uptake, but to a lesser extent than OATP1B1. capes.gov.brsci-hub.se |

| OATP2B1 | SLCO2B1 | Sinusoidal membrane of hepatocytes; Intestinal epithelium | Influx (Uptake from blood/gut lumen) | Minor contribution to hepatic uptake; involved in intestinal absorption. nih.govqeios.comresearchgate.net |

| NTCP | SLC10A1 | Sinusoidal membrane of hepatocytes | Influx (Uptake from blood) | Minor contribution to hepatic uptake. sci-hub.se |

| BCRP | ABCG2 | Canalicular membrane of hepatocytes; Apical membrane of intestinal cells | Efflux (Excretion into bile/gut lumen) | Major role in biliary and intestinal efflux. helsinki.fisci-hub.se |

| MRP2 | ABCC2 | Canalicular membrane of hepatocytes | Efflux (Excretion into bile) | Contributes to biliary efflux. nih.gov |

Table 2: Kinetic Parameters of Pitavastatin Transport

| System | Transporter(s) | Parameter | Value | Reference |

| Rat Hepatocytes | Multiple transporters | Km (Michaelis constant) | 26.0 µM | nih.gov |

| Rat Hepatocytes | Multiple transporters | Vmax (Maximal uptake velocity) | 3124 pmol/min/mg protein | nih.gov |

| Human Hepatocytes (Cryopreserved) | OATP1B1 / OATP1B3 | Km, u (Unbound Michaelis constant) | 1.59 µM | nih.gov |

| OATP1B1-expressing HEK293 cells | OATP1B1 (OATP2) | Km (Michaelis constant) | 3.0 µM | capes.gov.br |

| OATP1B3-expressing HEK293 cells | OATP1B3 (OATP8) | Km (Michaelis constant) | 3.3 µM | capes.gov.br |

Advanced Analytical Methodologies for Pitavastatin Calcium Salt Characterization

Spectroscopic Techniques for Pitavastatin (B1663618) (Calcium Salt) Analysis

Spectroscopic methods are indispensable for the detailed molecular-level investigation of pitavastatin calcium, providing insights into its structure, polymorphic forms, and quantitative measurement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of pitavastatin. It provides detailed information about the arrangement of atoms within the molecule. Both ¹H and ¹³C NMR are employed to confirm the chemical structure and verify the integrity of stereocenters at C3 and C5. In studies of pitavastatin analogues, NMR spectra recorded at various temperatures have been used to analyze conformational motions, which can be observed through the broadening of resonance lines in the ¹H NMR spectrum. researchgate.net

For analysis, samples are typically dissolved in deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d6) or methanol-d4. researchgate.netnewdrugapprovals.org While specific chemical shifts can vary slightly based on the salt form and experimental conditions, NMR remains a cornerstone for verifying the molecular identity of pitavastatin calcium. The technique is also used to study the interaction of pitavastatin with biological systems, such as lipid membranes. nih.gov

Table 1: Key Spectroscopic Parameters for Pitavastatin Analysis

| Technique | Parameter | Typical Values / Observations | Application |

|---|---|---|---|

| NMR Spectroscopy | Solvents | DMSO-d6, Methanol-d4, CDCl3 | Structural confirmation, Conformational analysis researchgate.netnewdrugapprovals.orggoogle.com |

| Analysis Type | ¹H NMR, ¹³C NMR, NOESY | Structural elucidation, Localization in membranes nih.govgoogle.com |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective method for identifying and quantifying pitavastatin and its metabolites in biological matrices. walshmedicalmedia.comresearchgate.net The metabolism of pitavastatin primarily involves UGT1A3 and UGT2B7, which form pitavastatin glucuronide, and CYP2C9, which leads to 8-hydroxy pitavastatin. fda.gov The glucuronide can subsequently form pitavastatin lactone, a major metabolite. fda.gov

LC-MS/MS methods typically utilize electrospray ionization (ESI) in the positive ion mode, with detection performed via multiple reaction monitoring (MRM). researchgate.netnih.gov This approach ensures high specificity and allows for accurate quantification even at low concentrations. For instance, the transition of the protonated molecular ion to a specific product ion is monitored for both the parent drug and its metabolites.

Table 2: Major Metabolites of Pitavastatin and their MS Detection

| Metabolite | Metabolic Pathway | Mass Transition (m/z) | Reference |

|---|---|---|---|

| Pitavastatin (Parent) | - | 421.9 → 290.1 or 422.2 → 290.3 | researchgate.netnih.gov |

| Pitavastatin Lactone | Formed from pitavastatin glucuronide | 404.2 → 290.3 | nih.gov |

| 8-hydroxy pitavastatin | Oxidative metabolism via CYP2C9 | Not specified in results | fda.gov |

| Dihydroxy pitavastatin | Minor oxidative metabolite | Not specified in results | fda.gov |

| Pitavastatin glucuronide | Metabolism via UGT1A3 and 2B7 | Not specified in results | fda.gov |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are critical for the characterization and differentiation of various polymorphic forms of pitavastatin calcium. google.comgoogle.com Polymorphs are different crystalline structures of the same compound, which can affect physical properties like stability and solubility.

Each polymorphic form exhibits a unique vibrational spectrum, acting as a fingerprint. For example, the polymorphic Form K of pitavastatin calcium has been characterized by specific absorption bands in its FTIR and Raman spectra. google.comgoogle.com FTIR analysis is often performed on samples prepared as potassium bromide (KBr) disks. google.comgoogle.com These techniques are essential tools in solid-state analysis during pharmaceutical development. ldorganisation.com

Table 3: Vibrational Spectroscopy Data for Pitavastatin Calcium Polymorph Form K

| Technique | Characteristic Peaks (cm⁻¹) | Reference |

|---|---|---|

| FTIR Spectroscopy | 3210, 2944, 1603, 1559, 1513, 1489, 1442, 1409, 1219, 1157, 1092, 1065, 971, 857, 834, 762 | google.comgoogle.com |

| Raman Spectroscopy | 232, 316, 413, 544, 733, 836, 962, 972, 1442, 1648 | google.comgoogle.com |

UV-Visible (UV-Vis) spectrophotometry and fluorescence spectroscopy are widely used for the quantitative determination of pitavastatin calcium in bulk and pharmaceutical formulations. wjpps.comresearchgate.net UV spectrophotometric methods are simple and rapid, typically based on measuring the absorbance at the maximum absorption wavelength (λmax) of the drug. wjpps.com The λmax for pitavastatin calcium is observed around 245 nm to 250 nm, depending on the solvent used. researchgate.netresearchgate.net

Pitavastatin possesses native fluorescence due to its extended conjugated quinoline (B57606) ring system, which allows for the development of highly sensitive and selective spectrofluorometric methods. researchgate.netcu.edu.eg The fluorescence intensity can be measured at an emission wavelength (λem) of approximately 373-418 nm after excitation (λex) at around 245-252 nm. researchgate.netcu.edu.eg The quantum yield and thus sensitivity can be significantly enhanced by using micellar media, such as sodium dodecyl sulfate (B86663) (SDS). cu.edu.eg

Table 4: Optical Spectroscopy Parameters for Pitavastatin Calcium Analysis

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| UV Spectrophotometry | λmax | ~245 - 250 nm | researchgate.netresearchgate.net |

| Linearity Range | 2-10 µg/ml | wjpps.com | |

| Fluorescence Spectroscopy | λex | ~245 - 260 nm | researchgate.netcu.edu.eg |

| λem | ~373 - 418 nm | researchgate.netcu.edu.eg | |

| Enhancer | Sodium Dodecyl Sulfate (SDS) | cu.edu.eg |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Pitavastatin (Calcium Salt) Polymorphs

Chromatographic Separations of Pitavastatin (Calcium Salt) and Related Substances

Chromatographic techniques, especially HPLC, are the gold standard for separating and quantifying pitavastatin calcium from its impurities and related substances, ensuring the quality and purity of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the most extensively used method for assessing the purity of pitavastatin calcium and for the determination of related substances, including process impurities and degradation products. Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. walshmedicalmedia.comresearchgate.net

The development of a robust HPLC method involves optimizing several parameters to achieve good separation and peak shape. japsonline.com These parameters include the stationary phase (column), mobile phase composition, flow rate, and detector settings. Methods are validated according to ICH guidelines to ensure they are accurate, precise, specific, and sensitive. walshmedicalmedia.comjapsonline.com

Table 5: Examples of HPLC Methods for Pitavastatin Calcium Purity Assessment

| Column | Mobile Phase | Flow Rate (ml/min) | Detection (UV) | Reference |

|---|---|---|---|---|

| Ascentis Express C8 (150 x 4.6 mm, 2.7 µm) | Gradient of Acetonitrile and 0.02M NH₄COOCH₃ (pH 3.8) | 1.0 | 245 nm | google.com |

| Phenomenex C18 (250 x 4.6 mm, 5 µm) | Isocratic: 0.5% Acetic acid: Acetonitrile (35:65, v/v) | 1.0 | 245 nm | walshmedicalmedia.comresearchgate.net |

| Not Specified | Isocratic: Acetonitrile-water (pH 3.0)-tetrahydrofuran (43:55:02, v/v/v) | 1.0 | 249 nm | researchgate.netjapsonline.com |

| Phenomenex Luna C18 (250 mm, 4.6 mm, 5 µm) | Isocratic: Acetonitrile-water-triethylamine (80:19.8:0.2, v/v/v), pH 3.5 | 1.5 | Not Specified | walshmedicalmedia.comresearchgate.net |

Gas Chromatography (GC) Applications in Pitavastatin (Calcium Salt) Synthesis Impurity Profiling

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful tool for the detection and quantification of volatile and semi-volatile impurities that may be present in pharmaceutical starting materials and intermediates. thermofisher.com The impurity profile of a drug substance is a critical quality attribute, with regulatory bodies like the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandating rigorous control of impurities. thermofisher.com

In the synthesis of Pitavastatin, various organic solvents and reagents are used, which can lead to the formation of process-related impurities. These are byproducts that can arise from incomplete reactions or side reactions during the manufacturing process. GC-MS is particularly useful for identifying and quantifying residual solvents and other volatile organic impurities that may be present in the Pitavastatin (calcium salt) API. The high resolution and accurate mass measurement capabilities of modern GC-MS systems, such as those utilizing Orbitrap technology, allow for the confident identification and structural characterization of these trace-level impurities. thermofisher.com

Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, heat, and oxidation, are also conducted to identify potential degradation products. While many degradation products of Pitavastatin are non-volatile and analyzed by liquid chromatography, GC-MS can be employed to detect any volatile degradants that may form.

Chiral Chromatography for Enantiomeric Purity Determination of Pitavastatin (Calcium Salt)

Pitavastatin possesses two chiral centers in its structure, meaning it can exist as four possible stereoisomers. google.com The desired therapeutic activity resides in the (3R, 5S)-enantiomer. The other enantiomers are considered impurities and their levels must be strictly controlled. google.comchromatographyonline.com Chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the primary technique for separating and quantifying the enantiomers of Pitavastatin. chromatographyonline.comingentaconnect.com

Several chiral HPLC methods have been developed for the enantiomeric purity determination of Pitavastatin (calcium salt). These methods often utilize polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209). For instance, an amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALPAK-AD) has been shown to effectively separate the four stereoisomers of Pitavastatin. google.com Another method employed an α-acid glycoprotein (B1211001) column as the chiral stationary phase. ingentaconnect.com

The mobile phase composition is a critical parameter in achieving optimal separation. Typically, a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or 2-propanol, often with an acidic additive like trifluoroacetic acid, is used in normal-phase chromatography. google.comrasayanjournal.co.in The selection of the appropriate CSP and mobile phase allows for the baseline separation of the desired enantiomer from its undesired counterparts, enabling accurate quantification. google.comingentaconnect.com

Table 1: Example of Chiral HPLC Method Parameters for Pitavastatin Enantiomeric Purity

| Parameter | Condition |

| Column | CHIRALPAK-AD (250mm x 4.6mm) |

| Mobile Phase | n-hexane: ethanol (containing 1.0% trifluoroacetic acid) = 92:8 |

| Column Temperature | 40 °C |

| Detection Wavelength | Not Specified |

| Sample Solvent | Ethylene glycol dimethyl ether |

This table is a representative example based on described methodologies. google.com Specific conditions may vary.

Electrophoretic Techniques for Pitavastatin (Calcium Salt) Analysis

Electrophoretic techniques offer an alternative approach for the analysis of charged species like Pitavastatin. These methods separate molecules based on their differential migration in an electric field.

Capillary Electrophoresis (CE) for Pitavastatin (Calcium Salt) Analysis

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), has been successfully applied to the chiral separation of Pitavastatin calcium enantiomers. ebi.ac.uknih.gov This technique provides a rapid and efficient means of analysis with high resolution.

In a reported CZE method, various parameters were optimized to achieve the separation, including the running voltage, the composition and pH of the running buffer, and the type of additives. ebi.ac.uknih.gov The use of a chiral selector, such as a cyclodextrin (B1172386) derivative, is essential for enantiomeric resolution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been used as a chiral selector in the running buffer. ebi.ac.uknih.gov The addition of sodium dodecylsulphate (SDS) to the buffer can further enhance the separation. ebi.ac.uknih.gov Under optimized conditions, baseline separation of the pitavastatin calcium enantiomers can be achieved with high resolution. ebi.ac.uknih.gov

Table 2: Optimized Conditions for Chiral Separation of Pitavastatin by CZE

| Parameter | Condition |

| Capillary | 53 cm (45 cm effective length, 50 µm i.d.) |

| Running Buffer | 80 mmol/L Tris-HCl, pH 3.20 |

| Additives | 50 mmol/L HP-β-CD and 5 mmol/L SDS |

| Applied Voltage | 18 kV |

| Column Temperature | 23 °C |

| Injection | 2 s at a height of 17 cm |

| Resolution | 2.17 |

This table is based on published research findings. ebi.ac.uknih.gov

Thermal Analysis of Pitavastatin (Calcium Salt)

Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical compounds. They provide information on phase transitions, thermal stability, and the presence of solvates or hydrates.

Differential Scanning Calorimetry (DSC) for Pitavastatin (Calcium Salt) Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and characterize thermal events such as melting, crystallization, and solid-solid phase transitions.

The DSC thermogram of Pitavastatin (calcium salt) can exhibit endothermic peaks corresponding to its melting point. The presence of a single, sharp endothermic peak is often indicative of the purity of the crystalline form. ymerdigital.comimpactfactor.org For example, one study reported a sharp endothermic peak at 137.87°C for a sample of Pitavastatin. ymerdigital.com Another study observed a peak at 134.5°C, which was close to the literature melting point range, suggesting the purity of the sample. impactfactor.org Different polymorphic forms of Pitavastatin calcium will exhibit different DSC profiles. For instance, a polymorphic form designated as "Form K" shows an endothermic peak with an onset temperature of 249°C and a peak temperature of about 257°C, which is associated with melting with decomposition. googleapis.comgoogle.com The DSC thermogram of a solid self-microemulsifying drug delivery system (SMEDDS) of pitavastatin did not show the characteristic endothermic peak of the drug, indicating that the drug was in a dissolved or amorphous state within the formulation. ijpsdronline.com

Thermogravimetric Analysis (TGA) for Pitavastatin (Calcium Salt) Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability of a compound and to quantify the amount of volatile components, such as water or residual solvents.

TGA of Pitavastatin (calcium salt) can reveal weight loss steps corresponding to the evaporation of water or the decomposition of the molecule. googleapis.com For a specific polymorphic form (Form K), the TGA curve showed a weight loss attributed to water evaporation. googleapis.com In another study, a new crystalline form of pitavastatin hemicalcium salt exhibited a thermal weight loss of about 2-5% when heated from room temperature to 150°C, indicating a water content in that range. google.com TGA is also used to assess the thermal stability of formulations containing Pitavastatin. nih.gov

Computational and Theoretical Studies of Pitavastatin Calcium Salt

Molecular Docking and Dynamics Simulations of Pitavastatin (B1663618) (Calcium Salt)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the therapeutic action of drugs at a molecular level. For Pitavastatin, these studies provide critical insights into its interaction with its biological target and its behavior in a physiological environment.

Pitavastatin exerts its lipid-lowering effect by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is the rate-limiting step in cholesterol biosynthesis. nih.govajrconline.org Molecular docking simulations have been employed to elucidate the specific interactions between Pitavastatin and the active site of HMG-CoA reductase.

These simulations reveal that Pitavastatin binds effectively to the enzyme's active site. nih.gov The characteristic structure of Pitavastatin, which includes a unique cyclopropyl (B3062369) group, contributes to a more effective inhibition of the HMG-CoA reductase enzyme compared to some other statins. researchgate.net The binding affinity is quantified by the binding energy (ΔG), with studies reporting a ΔG of -8.24 kcal/mol for Pitavastatin, indicating a strong and favorable interaction. nih.gov

The stability of the Pitavastatin-HMG-CoA reductase complex is maintained by a network of interactions with key amino acid residues in the enzyme's catalytic domain. Hydrogen bonds play a crucial role in anchoring the drug within the active site. Key residues involved in hydrogen bonding with Pitavastatin include ASN755, ASP690, GLU559, LYS735, LYS691, and SER684. nih.gov Statins in their active hydroxy acid form, such as Pitavastatin, are predicted to have higher pharmacological activity due to their structural similarity to the native substrate, HMG-CoA. nih.gov The flexibility of the enzyme is also a key factor; statins exploit the conformational adaptability of HMG-CoA reductase to create a deep, hydrophobic binding pocket that accommodates the drug molecule. biorxiv.org

| Parameter | Value/Residues | Significance | Reference |

|---|---|---|---|

| Binding Energy (ΔG) | -8.24 kcal/mol | Indicates high binding affinity to HMG-CoA reductase. | nih.gov |

| Inhibition Constant (Ki) | 2.11 µM | Represents the concentration needed to produce half-maximum inhibition. | nih.gov |

| Key Interacting Amino Acid Residues | ASN755, ASP690, GLU559, LYS735, LYS691, SER684 | Form crucial hydrogen bonds that stabilize the drug-enzyme complex. | nih.gov |

| Important Structural Feature | Cyclopropyl Group | Contributes to a more effective inhibition of the HMG-CoA reductase enzyme. | researchgate.net |

The three-dimensional shape, or conformation, of a drug molecule is critical to its biological activity. Conformational analysis of Pitavastatin using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and ab initio calculations has shown that its Z-isomeric analogues are conformationally flexible in solution. researchgate.net

These studies reveal that Z-isomeric Pitavastatin analogues exist as a pair of interconverting rotamers (conformational isomers that differ by rotation about a single bond). researchgate.net The energy difference between these two rotamers is quite small, with Gibbs free energies (ΔG) reported to be between 0.12 and 0.25 kcal/mol. researchgate.net This low energy difference suggests that both conformations can coexist in solution at room temperature. The rotational energy barriers separating these rotamers are in the range of 15.0 to 15.9 kcal/mol. researchgate.net The analysis further indicates that rotation around the C5'–C7 single bond is the key motion responsible for the existence of these atropisomers. researchgate.net This inherent flexibility may be important for its ability to adapt and bind effectively to the active site of its target enzyme. researchgate.netnih.gov

| Conformational Parameter | Finding | Reference |

|---|---|---|

| Conformational State | Exists as a pair of interconverting rotamers in solution. | researchgate.net |

| Gibbs Free Energy Difference (between rotamers) | 0.12 - 0.25 kcal/mol | researchgate.net |

| Rotational Energy Barrier | 15.0 - 15.9 kcal/mol | researchgate.net |

| Key Rotational Bond | C5'–C7 single bond | researchgate.net |

Protein-Ligand Interactions of Pitavastatin (Calcium Salt) with HMG-CoA Reductase

Quantum Chemical Calculations for Pitavastatin (Calcium Salt)

Quantum chemical calculations provide a deeper understanding of a molecule's properties based on its electronic structure. These theoretical methods are used to predict reactivity, spectroscopic characteristics, and other molecular-level behaviors.

Quantum chemical studies have been performed to investigate the antioxidant potential of Pitavastatin and its hydroxylated metabolites. chemrxiv.orgresearchgate.net These studies calculate thermodynamic descriptors related to the primary mechanisms of antioxidant activity: hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). chemrxiv.orgresearchgate.net

The key descriptors calculated include bond dissociation enthalpy (BDE), adiabatic ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron transfer enthalpy (ETE). chemrxiv.orgresearchgate.net The calculations, performed using methods like GAUSSIAN 16, indicate that the hydroxylated metabolites of Pitavastatin, both on the quinoline (B57606) core and the fluorophenyl ring, possess superior antioxidant properties compared to the parent Pitavastatin molecule. chemrxiv.orgresearchgate.net These findings are theoretical predictions that can stimulate further experimental investigation into the pleiotropic effects of Pitavastatin. chemrxiv.orgresearchgate.net

| Antioxidant Mechanism | Associated Thermodynamic Descriptors | Reference |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | chemrxiv.orgresearchgate.net |

| Stepwise Electron Transfer Proton Transfer (SETPT) | Adiabatic Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | chemrxiv.orgresearchgate.net |

| Sequential Proton Loss Electron Transfer (SPLET) | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) | chemrxiv.orgresearchgate.net |

Computational methods can predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the chemical structure. Experimental analysis of Pitavastatin calcium using UV spectrophotometry shows an absorption maximum (λmax) at approximately 245 nm in pH 6.8 phosphate (B84403) buffer and 250 nm in 0.1N HCl. researchgate.net Another study found the λmax to be 249.5 nm in 0.1N HCl. ajrconline.org

Fourier-transform infrared spectroscopy (FTIR) has been used to confirm the presence of key functional groups in the Pitavastatin calcium molecule, ensuring the purity of the compound. researchgate.netnih.gov Theoretical calculations of these spectra can be correlated with such experimental results to provide a comprehensive understanding of the molecule's vibrational modes and electronic transitions. For instance, computational studies have been combined with spectroscopic data to determine the absolute configurations of photoproducts of Pitavastatin. sci-hub.se

| Spectroscopic Technique | Observed Property | Solvent/Medium | Reference |

|---|---|---|---|

| UV Spectrophotometry | λmax at 245 nm | pH 6.8 Phosphate Buffer | researchgate.net |

| UV Spectrophotometry | λmax at 250 nm | 0.1N HCl | researchgate.net |

| UV Spectrophotometry | λmax at 249.5 nm | 0.1N HCl | ajrconline.org |

| FTIR Spectroscopy | Confirms presence of characteristic functional groups | Solid State (e.g., KBr pellet) | researchgate.netnih.gov |

Electronic Structure and Reactivity of Pitavastatin (Calcium Salt)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pitavastatin (Calcium Salt) Analogs (Mechanism-based)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug design to find correlations between the chemical structures of compounds and their biological activities. frontiersin.org For HMG-CoA reductase inhibitors like Pitavastatin, QSAR models are developed to predict the inhibitory potency of new, unsynthesized analogs. researchgate.net

The process involves several steps. First, a dataset of molecules with known inhibitory activities against HMG-CoA reductase is collected. frontiersin.org Then, various molecular descriptors (representing physicochemical properties, topology, and 3D structure) are calculated for each molecule. frontiersin.orgmdpi.com Using machine learning algorithms, such as multiple linear regression or support vector machines, a mathematical model is built that correlates these descriptors with the biological activity (e.g., IC50 values). frontiersin.orgresearchgate.net

These models, once validated, can be used to virtually screen large libraries of chemical compounds to identify novel potential inhibitors. frontiersin.org For statins, QSAR models can help in understanding which structural features—such as hydrophobicity, specific functional groups, or electronic properties—are most important for potent HMG-CoA reductase inhibition. researchgate.net This knowledge allows for the rational design of new Pitavastatin analogs with potentially improved efficacy or modified properties. researchgate.net

| QSAR Modeling Component | Description | Purpose in Statin Analog Design | Reference |

|---|---|---|---|

| Dataset | A collection of compounds (analogs) with experimentally measured HMG-CoA reductase inhibitory activity (e.g., IC50). | To train and validate the predictive model. | frontiersin.org |